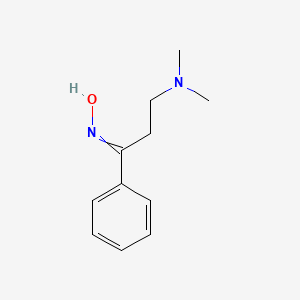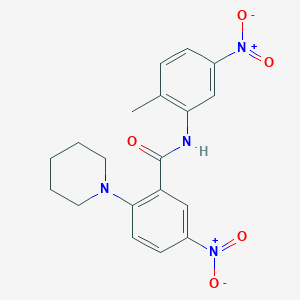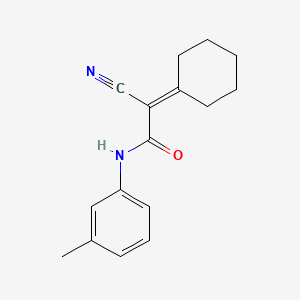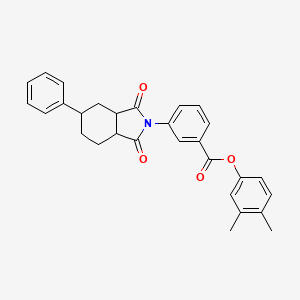amino}benzene-1,3-dicarboxylic acid](/img/structure/B12471360.png)
5-{[(4-Bromo-1-hydroxynaphthalen-2-yl)carbonyl](octadecyl)amino}benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid is a complex organic compound that features a unique combination of functional groups, including a brominated naphthalene ring, a long octadecyl chain, and a benzene dicarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid typically involves multiple steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position.
Hydroxylation: The brominated naphthalene is then hydroxylated to introduce a hydroxyl group at the 1-position.
Amidation: The hydroxylated bromonaphthalene reacts with octadecylamine to form the N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido intermediate.
Coupling: This intermediate is then coupled with benzene-1,3-dicarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
Materials Science: Used in the synthesis of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Potential use as a drug candidate or as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group could facilitate binding to specific sites on the target molecules, while the long octadecyl chain might influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-dicarboxylic acid derivatives: These compounds share the benzene dicarboxylic acid moiety and can exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with substituted naphthalene rings, such as 4-bromo-1-hydroxy-2-naphthoic acid.
Long-chain amides: Compounds with long alkyl chains and amide functionalities, such as N-octadecyl amides.
Uniqueness
The uniqueness of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, hydroxyl group, and long octadecyl chain makes it a versatile compound for various scientific and industrial uses.
Propriétés
Formule moléculaire |
C37H48BrNO6 |
|---|---|
Poids moléculaire |
682.7 g/mol |
Nom IUPAC |
5-[(4-bromo-1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C37H48BrNO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-39(29-24-27(36(42)43)23-28(25-29)37(44)45)35(41)32-26-33(38)30-20-17-18-21-31(30)34(32)40/h17-18,20-21,23-26,40H,2-16,19,22H2,1H3,(H,42,43)(H,44,45) |
Clé InChI |
BWFPPIJUUNGFFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
![2,4-dichloro-N-{4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B12471283.png)
![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![4-(hydroxyamino)-N-[2-(naphthalen-2-yloxy)ethyl]-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide](/img/structure/B12471286.png)

![(1R,2R,4S,5S,7s,9s)-9-butyl-7-((3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide](/img/structure/B12471296.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)
![8B-Methoxy-1'-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2'-indol]-3'-one](/img/structure/B12471305.png)
![2-[4-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B12471310.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12471338.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)
